molecular formula C21H32N2O2 B4013136 N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-phenylethyl)ethanediamide

N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-phenylethyl)ethanediamide

Cat. No. B4013136
M. Wt: 344.5 g/mol
InChI Key: FSDBTVLGJKPXAQ-UHFFFAOYSA-N
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Description

The chemical compound of interest belongs to a class of compounds known for their versatile applications in synthesis and molecular structure analysis. These compounds often play a crucial role in developing new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including protection strategies, fragment coupling, and the use of specific catalysts to achieve the desired molecular architecture. For instance, the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid highlights the complexity and precision required in synthesizing complex organic molecules (Abele, Seiler, & Seebach, 1999).

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray crystallography, provides insights into the arrangement of atoms within a molecule and its potential interaction with other molecules. The detailed molecular structure of similar compounds can reveal characteristic secondary-structural motifs and hydrogen-bonding patterns critical for understanding their chemical behavior (Abele, Seiler, & Seebach, 1999).

Chemical Reactions and Properties

Compounds similar to the one of interest undergo various chemical reactions, including cyclocondensation and reactions with anilines, demonstrating their reactivity and potential for creating a wide range of derivatives. These reactions often lead to the formation of complex heterocyclic systems with unique properties (Dzvinchuk, Tolmachova, Chernega, & Lozinskii, 2009).

Physical Properties Analysis

The physical properties, such as crystal structure and solvation effects, play a significant role in the compound's behavior in different environments. For example, the analysis of crystal structures and solvation in compounds like dimeric cyclopropenyl lithium highlights the importance of physical properties in understanding compound stability and reactivity (Sorger, Schleyer, & Stalke, 1996).

Chemical Properties Analysis

The chemical properties of such compounds, including their reactivity, stability, and interaction with other molecules, are crucial for their applications in various fields. Studies on the cycloaddition reactions and the synthesis of benzofuran derivatives illustrate the chemical versatility and potential applications of these compounds (Meng, Ge, Yang, & Wang, 2011).

properties

IUPAC Name

N'-[4-(2-methylbutan-2-yl)cyclohexyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-4-21(2,3)17-10-12-18(13-11-17)23-20(25)19(24)22-15-14-16-8-6-5-7-9-16/h5-9,17-18H,4,10-15H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDBTVLGJKPXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)NC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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